molecular formula C11H18BrNS B1385944 [(5-Bromothiophen-2-yl)methyl](hexyl)amine CAS No. 1038224-37-1

[(5-Bromothiophen-2-yl)methyl](hexyl)amine

Cat. No.: B1385944
CAS No.: 1038224-37-1
M. Wt: 276.24 g/mol
InChI Key: DDULMADVVPHEDA-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methylamine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle, and the presence of a bromine atom at the 5-position and a hexylamine group at the 2-position makes this compound unique. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination of Thiophene: The synthesis begins with the bromination of thiophene to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position. This can be done using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Reduction: The formyl group is then reduced to a methyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amine Substitution: The final step involves the substitution of the methyl group with a hexylamine group. This can be achieved through a nucleophilic substitution reaction using hexylamine in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of (5-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-Bromothiophen-2-yl)methylamine can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can also be reduced to form different reduced products. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced thiophene derivatives

    Substitution: Substituted thiophene derivatives with various functional groups

Scientific Research Applications

(5-Bromothiophen-2-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a useful tool in medicinal chemistry.

    Medicine: (5-Bromothiophen-2-yl)methylamine is investigated for its potential therapeutic properties. It is studied for its effects on various biological targets and pathways, with the aim of developing new treatments for diseases.

    Industry: The compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique properties make it suitable for use in electronic devices and other high-tech applications.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(5-Bromothiophen-2-yl)methylamine can be compared with other thiophene derivatives, such as:

    (5-Chlorothiophen-2-yl)methylamine: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity.

    (5-Methylthiophen-2-yl)methylamine: Contains a methyl group instead of bromine. It may have different physical and chemical properties.

    (5-Nitrothiophen-2-yl)methylamine: Contains a nitro group instead of bromine. It may have different electronic properties and reactivity.

The uniqueness of (5-Bromothiophen-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNS/c1-2-3-4-5-8-13-9-10-6-7-11(12)14-10/h6-7,13H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDULMADVVPHEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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